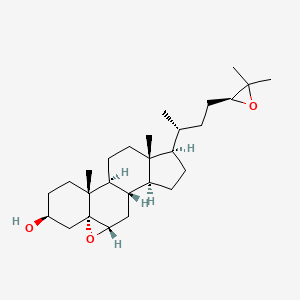
5,6-24(S),25-Diepoxycholesterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-24(S),25-Diepoxycholesterol is a cholestanoid.
Applications De Recherche Scientifique
Cholesterol Homeostasis Regulation
5,6-24(S),25-Diepoxycholesterol functions as a crucial regulator of cholesterol metabolism. It is produced in the cholesterol biosynthetic pathway and serves to modulate cholesterol levels within cells. Studies indicate that this compound can suppress the activation of sterol regulatory element-binding proteins (SREBPs), which are key regulators of cholesterol homeostasis . By inhibiting SREBP activity, this compound helps prevent the accumulation of excess cholesterol, thereby protecting cells from potential cytotoxic effects associated with high cholesterol levels.
Table 1: Effects of this compound on Cholesterol Metabolism
| Parameter | Effect |
|---|---|
| SREBP Activation | Suppressed |
| Cholesterol Synthesis | Decreased |
| ABCA1 Expression | Increased |
| LXR Target Gene Activity | Enhanced |
Liver X Receptor Activation
The compound has been identified as a potent ligand for Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in regulating lipid metabolism and inflammation . Activation of LXRs by this compound leads to the induction of genes involved in cholesterol efflux, thereby promoting the removal of excess cholesterol from cells. This mechanism is particularly relevant in the context of atherosclerosis and other cardiovascular diseases.
Case Study: Breast Cancer Treatment
Recent research has explored the potential use of LXR agonists like this compound in breast cancer therapy. The activation of LXRα has been shown to inhibit cell proliferation and induce cell cycle arrest in estrogen receptor-positive breast cancer cells . This suggests that targeting LXRs may provide a novel therapeutic strategy for treating drug-resistant breast cancer subtypes.
Neuroprotective Effects
Emerging evidence suggests that this compound may exert neuroprotective effects by modulating inflammatory responses in the brain. The compound's ability to activate LXRs can influence microglial activation and reduce neuroinflammation, which is implicated in neurodegenerative diseases such as Alzheimer's disease .
Table 2: Neuroprotective Mechanisms of this compound
| Mechanism | Effect |
|---|---|
| Microglial Activation | Inhibited |
| Inflammatory Cytokine Release | Reduced |
| Neuroinflammation | Alleviated |
Implications in Metabolic Disorders
Given its role in regulating cholesterol levels and inflammation, this compound holds promise for addressing metabolic disorders such as obesity and type 2 diabetes. By enhancing cholesterol efflux and improving insulin sensitivity through LXR activation, this compound could potentially mitigate some metabolic syndrome components .
Propriétés
Numéro CAS |
220066-69-3 |
|---|---|
Formule moléculaire |
C27H44O3 |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
(1S,2R,5S,7R,9S,11S,12S,15R,16R)-15-[(2R)-4-[(2S)-3,3-dimethyloxiran-2-yl]butan-2-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol |
InChI |
InChI=1S/C27H44O3/c1-16(6-9-22-24(2,3)29-22)19-7-8-20-18-14-23-27(30-23)15-17(28)10-13-26(27,5)21(18)11-12-25(19,20)4/h16-23,28H,6-15H2,1-5H3/t16-,17+,18+,19-,20+,21+,22+,23+,25-,26-,27+/m1/s1 |
Clé InChI |
IUSLCYDEWITGFD-AISCQZDLSA-N |
SMILES |
CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC5C6(C4(CCC(C6)O)C)O5)C |
SMILES isomérique |
C[C@H](CC[C@H]1C(O1)(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]5[C@@]6([C@@]4(CC[C@@H](C6)O)C)O5)C |
SMILES canonique |
CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC5C6(C4(CCC(C6)O)C)O5)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















